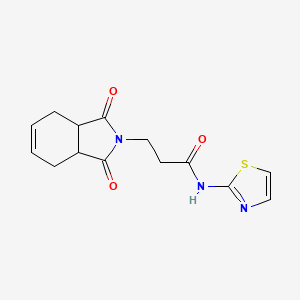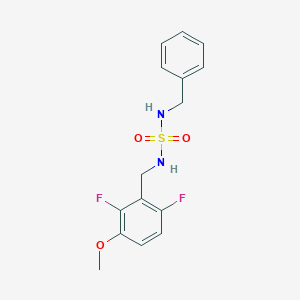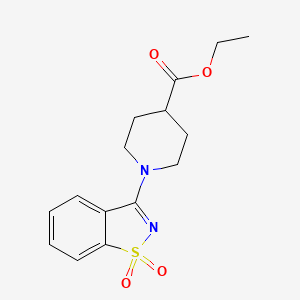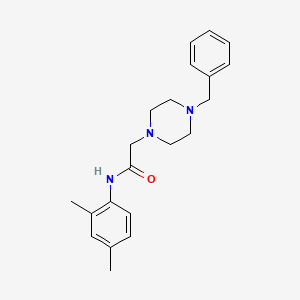![molecular formula C25H29N3O4 B5450679 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5450679.png)
3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound. Its structure suggests it may have interesting pharmacological or chemical properties due to the presence of various functional groups such as hydroxyl, methoxybenzoyl, and piperazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-methoxybenzoyl and 4-methylphenyl groups: These groups can be introduced via Friedel-Crafts acylation reactions.
Attachment of the piperazine moiety: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions involving bases like NaOH (Sodium hydroxide) or acids like HCl (Hydrochloric acid).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible pharmacological properties, such as acting as a ligand for certain receptors.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance:
Pharmacology: It might interact with specific receptors or enzymes, altering their activity.
Chemistry: It could act as a catalyst or intermediate in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The unique combination of functional groups in 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-17-3-5-18(6-4-17)22-21(23(29)19-7-9-20(32-2)10-8-19)24(30)25(31)28(22)16-15-27-13-11-26-12-14-27/h3-10,22,26,29H,11-16H2,1-2H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUYPXJPHYVLCY-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(DIMETHYLAMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE](/img/structure/B5450602.png)
![1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5450610.png)
![N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5450618.png)
![1-(4-chlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5450625.png)
![3-[(3-methoxyphenoxy)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5450636.png)


![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1,5-dimethyl-1H-indazole-3-carboxamide](/img/structure/B5450657.png)
![3-{[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]methyl}benzoic acid](/img/structure/B5450664.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methyl-N-[2-(methylamino)-2-oxoethyl]acetamide](/img/structure/B5450667.png)
![N-(2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5450682.png)


![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B5450691.png)
